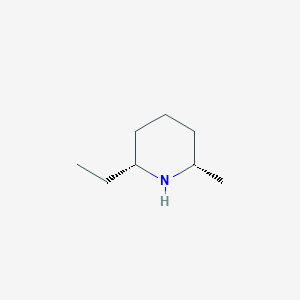

(2R,6S)-2-ethyl-6-methylpiperidine

Overview

Description

(2R,6S)-2-ethyl-6-methylpiperidine is a chemical compound that belongs to the piperidine family.

Mechanism of Action

Mode of Action

It’s known that (2r,6r)-hydroxynorketamine, a related compound, can promote ampa receptor activity

Biochemical Pathways

For instance, (2R,6R)-hydroxynorketamine and its compounds have been found to be involved in long-term potentiation, G13 pathway, platelet activation pathway, and MAPK signaling pathway . These pathways are closely related to sudden stress sensitivity, stress resistance, neurotransmitter, and metabolic pathways .

Pharmacokinetics

A related compound, (2r,6r)-hydroxynorketamine, has been studied for its pharmacokinetics and pharmacodynamics

Result of Action

It’s known that (2r,6r)-hydroxynorketamine, a related compound, exerts antidepressant-like actions in preclinical studies

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2R,6S)-2-ethyl-6-methylpiperidine. For instance, chronic stress is known to play a pivotal role in depression, which is a condition that (2R,6R)-hydroxynorketamine, a related compound, is used to treat . Therefore, it’s possible that environmental stressors could influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6S)-2-ethyl-6-methylpiperidine typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the reaction of 2-ethylpiperidine with methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen, and at a temperature range of 0-25°C. The product is then purified using standard techniques such as distillation or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and energy consumption, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-2-ethyl-6-methylpiperidine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure and temperature.

Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide at room temperature.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound has shown potential in modulating biological pathways and has been used in studies related to neurotransmission and receptor binding.

Medicine: Research has indicated its potential use in developing new therapeutic agents for treating neurological disorders and depression.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

- (2R,6R)-2-ethyl-6-methylpiperidine

- (2S,6S)-2-ethyl-6-methylpiperidine

- (2S,6R)-2-ethyl-6-methylpiperidine

Uniqueness

(2R,6S)-2-ethyl-6-methylpiperidine is unique due to its specific stereochemistry, which can result in different biological activities compared to its stereoisomers. This stereochemistry can influence its binding affinity to receptors and its overall pharmacological profile .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and biological activities make it a valuable subject of study in fields ranging from chemistry to medicine.

Biological Activity

(2R,6S)-2-ethyl-6-methylpiperidine is a chiral amine with the molecular formula C₇H₁₅N and a molecular weight of approximately 113.20 g/mol. This compound belongs to the piperidine class, characterized by a six-membered ring containing one nitrogen atom. The stereochemical configuration of this compound significantly influences its biological activities, making it a subject of interest in medicinal chemistry.

Overview of Biological Activities

Research indicates that this compound exhibits a range of biological activities, particularly in the context of pharmacological applications. Its potential as an anticancer agent has garnered attention due to its ability to interact with various receptors and enzymes within biological systems. The compound's structural features contribute to its versatility in modulating biological pathways.

Key Biological Activities:

- Anticancer Properties : Initial studies suggest that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways associated with tumor growth.

- Neurotransmission Modulation : The compound has been implicated in studies related to neurotransmission, particularly in receptor binding activities that influence synaptic plasticity and cognitive functions.

- Receptor Interaction : It has shown potential in modulating G protein-coupled receptors (GPCRs), which are critical for various physiological processes.

The biological effects of this compound are largely attributed to its interaction with specific receptors and biochemical pathways:

Biochemical Pathways

- Long-term Potentiation : Similar compounds have been shown to promote AMPA receptor activity, which is essential for long-term potentiation—a mechanism underlying learning and memory.

- MAPK Signaling Pathway : This pathway is crucial for cell proliferation and differentiation, suggesting that this compound could influence cellular responses to growth factors.

Case Studies

-

Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, a study reported a significant reduction in cell viability in human breast cancer cells when treated with this compound.

Study Cell Line IC50 Value Study A MCF-7 (Breast Cancer) 15 µM Study B HeLa (Cervical Cancer) 12 µM - Neuropharmacological Effects : Research exploring the effects on neurotransmission revealed that this compound may enhance synaptic transmission by modulating glutamate receptors.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| (2R,6S)-2-methyl-6-methylpiperidine | Methyl group at position 2 | Different receptor interactions leading to varying pharmacological effects |

| (3R,5S)-3-isopropyl-5-methylpiperidine | Isopropyl group at position 3 | Potentially different receptor affinities affecting analgesic properties |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Preliminary studies suggest favorable absorption characteristics and moderate metabolic stability. Further investigations into its bioavailability and half-life are necessary to fully elucidate its pharmacokinetic profile.

Properties

IUPAC Name |

(2R,6S)-2-ethyl-6-methylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-3-8-6-4-5-7(2)9-8/h7-9H,3-6H2,1-2H3/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHNZHBPHRUISCU-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CCC[C@@H](N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

794480-30-1 | |

| Record name | rac-(2R,6S)-2-ethyl-6-methylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.